molecular formula C19H24O2 B096519 Naphthalen-2-yl nonanoate CAS No. 15806-45-8

Naphthalen-2-yl nonanoate

Cat. No. B096519
CAS RN: 15806-45-8
M. Wt: 284.4 g/mol
InChI Key: MKROVNPMTNPUNZ-UHFFFAOYSA-N
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Description

“Naphthalen-2-yl nonanoate” is a compound that is widely used in the biomedical industry . It is primarily utilized in the diagnosis of certain diseases, aiding in the identification of specific tissues or pathogens . It has a molecular formula of C19H24O2 .


Synthesis Analysis

2-Naphthol, also known as β-naphthol, is an important starting material for the synthesis of “Naphthalen-2-yl nonanoate” and other organic molecules . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions . Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .


Molecular Structure Analysis

The molecular structure of “Naphthalen-2-yl nonanoate” is based on the naphthalene core, which consists of two fused benzene rings . The naphthalene core is substituted with a nonanoate group .


Chemical Reactions Analysis

2-Naphthol, the starting material for the synthesis of “Naphthalen-2-yl nonanoate”, is involved in various organic transformations . It has multiple reactive sites that allow it to participate in several kinds of organic reactions .


Physical And Chemical Properties Analysis

“Naphthalen-2-yl nonanoate” has a molecular formula of C19H24O2 . Further physical and chemical properties are not explicitly mentioned in the retrieved sources.

Scientific Research Applications

  • Photophysical Studies : Probes like Acrylodan and Prodan, which are derivatives of Naphthalen-2-yl, have been used to study biological systems. Their properties, such as maximum emission in different solvents, are vital in peptide and protein studies as they provide insights into solvent effects on biological molecules (Moreno Cerezo et al., 2001).

  • Supramolecular Chemistry and Sensing Applications : Naphthalene diimides (NDIs), which are structurally related to Naphthalen-2-yl, have applications in supramolecular chemistry, sensors, and molecular switching devices. They are also used in studying ion-channels, catalysis, and medicinal applications (Kobaisi et al., 2016).

  • Potential Anticonvulsant Agents : Derivatives like Naphthalen-2-yl acetate have been synthesized and evaluated for their potential as anticonvulsant agents. Molecular modeling studies suggest these compounds might act via modulation of benzodiazepine allosteric sites in GABA-A receptors (Ghareb et al., 2017).

  • Osteoporosis Treatment : Research on compounds structurally similar to Naphthalen-2-yl nonanoate, such as αvβ3 antagonists, shows promise in the treatment of osteoporosis. These compounds have shown efficacy in in vivo models of bone turnover (Coleman et al., 2004).

  • Biodegradation Studies : Studies on the biodegradation of naphthalene, a structural component of Naphthalen-2-yl nonanoate, indicate that naphthalene-degrading microorganisms can effectively mineralize naphthalene in various environments (Liu et al., 1995).

  • Pollution Remediation : Research on naphthalene-2-ol, a related compound, focuses on its removal from aqueous solutions, highlighting its relevance in environmental pollution remediation (Shao et al., 2016).

  • Material and Supramolecular Science : Naphthalene diimides are used in material and supramolecular science, particularly in conducting thin films, molecular sensors, and supramolecular ensembles (Bhosale et al., 2008).

  • Solvent Sensitivity in Fluorescence Microscopy : Compounds like DDNP, which are related to Naphthalen-2-yl, have been synthesized for use in fluorescence microscopy due to their solvent polarity and viscosity sensitivity (Jacobson et al., 1996).

Safety And Hazards

When handling “Naphthalen-2-yl nonanoate”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The potential of 2-naphthol, a starting material for the synthesis of “Naphthalen-2-yl nonanoate”, in multicomponent reactions is still being discovered . This might trigger new ideas to use 2-naphthol as a building block for future research in heterocyclic chemistry .

properties

IUPAC Name

naphthalen-2-yl nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-2-3-4-5-6-7-12-19(20)21-18-14-13-16-10-8-9-11-17(16)15-18/h8-11,13-15H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKROVNPMTNPUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40608660
Record name Naphthalen-2-yl nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalen-2-yl nonanoate

CAS RN

15806-45-8
Record name Naphthalen-2-yl nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15806-45-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ÁA Núñez Magro - 2007 - research-repository.st-andrews.ac …
… Formation of naphthalen-2-yl nonanoate via alcoxycarbonyaltion…………. 82 Fig 2.31. Possible role of 2-naphthol in the amidocarbonylation of 1-octene…………. …

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